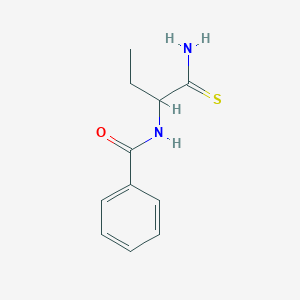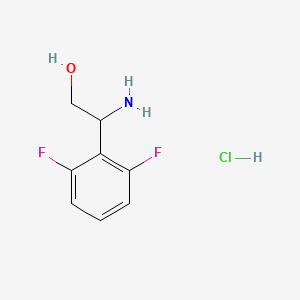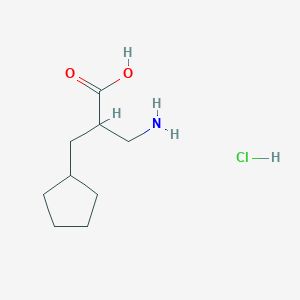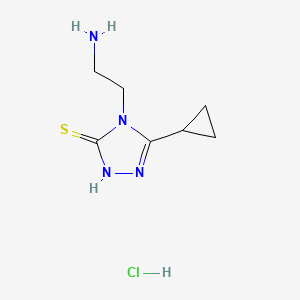
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
説明
The compound “4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,4-triazole ring, an aminoethyl group, and a cyclopropyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the aminoethyl group might participate in reactions with carboxylic acids or acid chlorides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrochloride group would likely make the compound soluble in water .科学的研究の応用
Pharmacokinetics and Metabolism
- Ticagrelor Metabolism : A study focused on the pharmacokinetics, metabolism, and excretion of Ticagrelor, a compound similar in structure to the one , highlighting the metabolic pathways and excretion patterns of this pharmaceutical compound (Teng et al., 2010).
Exposure and Health Effects
- Vinclozolin Exposure : Research on the health effects of exposure to vinclozolin, a compound with a somewhat similar structure, did not find any evidence of health effects induced by long-term exposure (Zober et al., 1995).
Therapeutic Applications
- Wratizolin in Skin Diseases : A study on the therapeutic application of Wratizolin, a compound with similar structural features, showcased its effectiveness in treating certain skin diseases, notably reducing the duration of the disease (Wąsik et al., 1983).
- Pramipexole in Parkinson's Disease : Pramipexole, sharing structural similarities, was studied for its efficacy in treating Parkinson's disease, highlighting its selective affinity for dopamine receptors and its unique properties compared to other dopamine receptor agonists (Piercey et al., 1996).
- Ambroxol in Bronchopulmonary Diseases : Ambroxol, with a similar structural framework, demonstrated clinical activity and influence on lung function, particularly beneficial in treating silicosis compared to chronic obstructive bronchitis (Curti & Renovanz, 1978).
作用機序
将来の方向性
The future research directions for this compound could include exploring its potential biological activities and optimizing its properties for specific applications. This could involve synthesizing analogs, studying its mechanism of action, and evaluating its efficacy and safety in relevant biological models .
特性
IUPAC Name |
4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNOXUFJIZFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



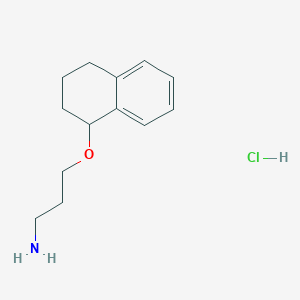
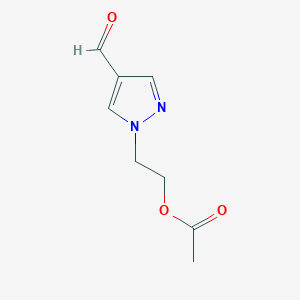
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
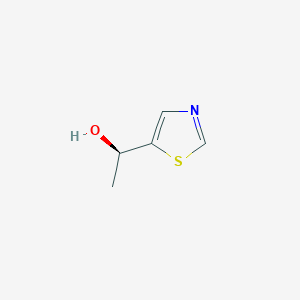
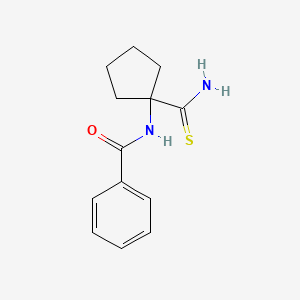
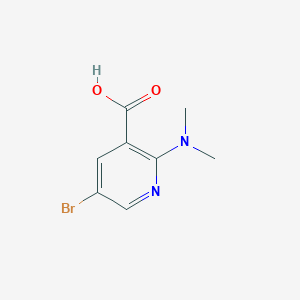
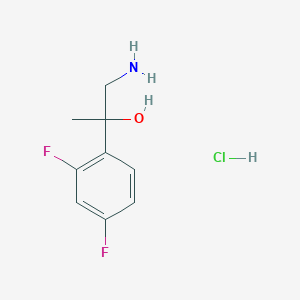
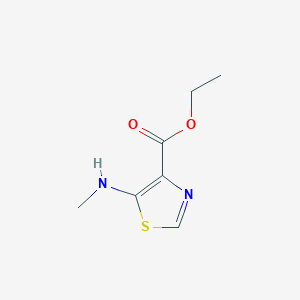
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
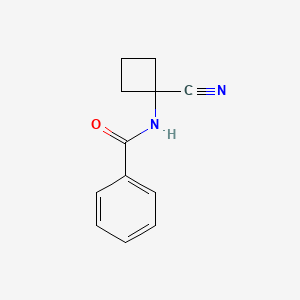
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
